molecular formula C9H11NO3 B11808947 Ethyl 5-acetyl-1H-pyrrole-2-carboxylate CAS No. 119647-70-0

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B11808947
CAS No.: 119647-70-0
M. Wt: 181.19 g/mol
InChI Key: UMAGGVUZZDOQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl glycinate hydrochloride with acyl (bromo)acetylenes in the presence of a base such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . This method is advantageous due to its metal-free nature and high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure safety and efficiency. These processes often utilize starting materials like ethyl glycinate hydrochloride and employ conditions that minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of ethyl esters and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group.

    Ethyl 5-acetyl-1H-pyrrole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrrole ring.

Uniqueness

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an acetyl group and an ethyl ester group on the pyrrole ring provides distinct chemical properties that can be exploited in various synthetic and biological applications .

Biological Activity

Ethyl 5-acetyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with an acetyl group and an ethyl ester functional group. This structure contributes to its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular signaling. It has been shown to act as a substrate for oxidoreductases, leading to the formation of reactive intermediates that participate in cellular signaling pathways.
  • Apoptosis Induction : In certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways, demonstrating its potential as an anticancer agent.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated that it can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic processes .

Antibacterial Activity

This compound has shown significant antibacterial activity. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various pathogens, including E. faecalis and K. pneumoniae. The zones of inhibition observed in these studies indicate its potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

Research has highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, in laboratory settings, it has demonstrated cytotoxic effects on specific cancer cell lines, leading to cell cycle arrest and apoptosis.

Study on Antimicrobial Efficacy

A study synthesized a series of pyrrole derivatives, including this compound, and evaluated their antimicrobial activities. The findings revealed that certain derivatives exhibited potent antibacterial effects with notable zones of inhibition against tested bacterial strains .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications to the pyrrole ring can enhance biological activity. For example, substituents on the pyrrole ring significantly influence the compound's efficacy against M. tuberculosis, suggesting that structural optimization could lead to more potent derivatives .

Summary of Biological Activities

Biological ActivityObservations
Antibacterial MIC: 40-50 µg/mL against E. faecalis, K. pneumoniae
Anticancer Induces apoptosis in cancer cell lines; cytotoxic effects observed
Enzyme Interaction Acts as a substrate for oxidoreductases; influences metabolic pathways

Properties

CAS No.

119647-70-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5-acetyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-5-4-7(10-8)6(2)11/h4-5,10H,3H2,1-2H3

InChI Key

UMAGGVUZZDOQKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.